molecular formula C23H24N2O5S B2926610 methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate CAS No. 942003-72-7

methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2926610
CAS No.: 942003-72-7
M. Wt: 440.51
InChI Key: KXSGKNSUMINEJE-UHFFFAOYSA-N
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Description

Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring, an indole moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, which is then sulfonylated to introduce the phenylsulfonyl group. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by esterification to form the final methyl ester.

    Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.

    Piperidine Introduction: The sulfonylated indole undergoes a nucleophilic substitution with a piperidine derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include sulfides.

    Substitution: Products vary depending on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in binding to specific receptors or enzymes. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through its indole and phenylsulfonyl groups, potentially inhibiting or modulating their activity. The piperidine ring might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate: can be compared to other indole derivatives like indomethacin or sulindac, which are known for their anti-inflammatory properties.

    Phenylsulfonyl derivatives: Compounds like sulfonylureas, which are used as antidiabetic agents, share the phenylsulfonyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 1-[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-30-23(27)17-11-13-24(14-12-17)22(26)16-25-15-21(19-9-5-6-10-20(19)25)31(28,29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSGKNSUMINEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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